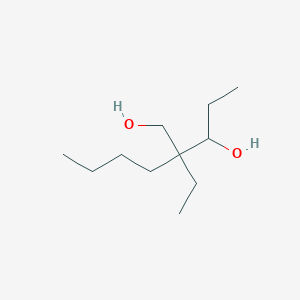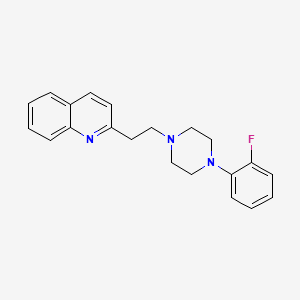
Benzene, 1,1'-(diphenoxymethylene)bis-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, 1,1’-(diphenoxymethylene)bis- is an organic compound characterized by the presence of two benzene rings connected through a diphenoxymethylene bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-(diphenoxymethylene)bis- typically involves the reaction of benzene derivatives with appropriate reagents under controlled conditions. One common method includes the use of Friedel-Crafts alkylation, where benzene reacts with a suitable alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and temperatures ranging from 0°C to 50°C to ensure optimal yields.
Industrial Production Methods
In industrial settings, the production of Benzene, 1,1’-(diphenoxymethylene)bis- may involve large-scale reactors and continuous flow processes to maintain consistent quality and high throughput. The use of automated systems for reagent addition and temperature control is crucial to achieve efficient production.
化学反応の分析
Types of Reactions
Benzene, 1,1’-(diphenoxymethylene)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a metal catalyst, resulting in the formation of alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene rings undergo substitution with various electrophiles such as halogens, nitro groups, or alkyl groups.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, H2 with palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (Br2, Cl2) with iron (Fe) or aluminum chloride (AlCl3) catalysts, nitration with nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated benzenes, nitrobenzenes, alkylbenzenes.
科学的研究の応用
Benzene, 1,1’-(diphenoxymethylene)bis- has diverse applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological macromolecules and its role in biochemical pathways.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.
作用機序
The mechanism of action of Benzene, 1,1’-(diphenoxymethylene)bis- involves its interaction with molecular targets through various pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. Its effects are mediated by the formation of intermediates that can undergo further transformations, leading to the desired products. The specific pathways and targets depend on the nature of the reactions and the reagents used.
類似化合物との比較
Similar Compounds
Benzene, 1,1’-(diazomethylene)bis-: Similar structure but with a diazomethylene bridge.
Benzene, 1,1’-(oxybis(methylene))bis-: Contains an oxybis(methylene) bridge instead of diphenoxymethylene.
Benzene, 1,1’-(oxydiethylidene)bis-: Features an oxydiethylidene bridge.
Uniqueness
Benzene, 1,1’-(diphenoxymethylene)bis- is unique due to its specific diphenoxymethylene bridge, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specialized applications in research and industry.
特性
CAS番号 |
59550-02-6 |
|---|---|
分子式 |
C25H20O2 |
分子量 |
352.4 g/mol |
IUPAC名 |
[diphenoxy(phenyl)methyl]benzene |
InChI |
InChI=1S/C25H20O2/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,26-23-17-9-3-10-18-23)27-24-19-11-4-12-20-24/h1-20H |
InChIキー |
RWKQDRCQHVKIHA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(OC3=CC=CC=C3)OC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Disulfide, bis[2-(phenylthio)phenyl]](/img/structure/B14604529.png)
![1,5-Bis[5-(4-methoxyphenyl)thiophen-2-yl]penta-1,4-dien-3-one](/img/structure/B14604535.png)



![2-[(Benzylsulfanyl)methyl]-4-chloro-6-[(diethylamino)methyl]phenol](/img/structure/B14604559.png)
![N-[2-(Benzyloxy)-5-(pyridine-2-carbonyl)phenyl]urea](/img/structure/B14604562.png)

![N,N-Dimethyl-6-(trifluoromethyl)-4H-furo[3,2-B]indole-2-carboxamide](/img/structure/B14604570.png)



![2-(3-Azabicyclo[3.2.2]nonan-3-yl)-2-oxoethyl ethylsulfamate](/img/structure/B14604602.png)
![1-[(E)-hydrazinylidenemethyl]-3-(3-undecoxypropyl)urea](/img/structure/B14604608.png)
